Ethyl 3-(benzyloxy)-5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
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Overview
Description
Ethyl 3-(benzyloxy)-5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a complex organic compound belonging to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a benzyloxy group, a bromine atom, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(benzyloxy)-5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves multi-step organic reactions. One common method involves the bromination of a pyridine derivative followed by esterification and benzyloxy substitution. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production. Additionally, purification techniques like crystallization and chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(benzyloxy)-5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into more reactive forms.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile used.
Scientific Research Applications
Ethyl 3-(benzyloxy)-5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(benzyloxy)-5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The benzyloxy group and bromine atom play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(benzyloxy)-5-chloro-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
- Ethyl 3-(benzyloxy)-5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
- Ethyl 3-(benzyloxy)-5-iodo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Uniqueness
Ethyl 3-(benzyloxy)-5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C16H16BrNO4 |
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Molecular Weight |
366.21 g/mol |
IUPAC Name |
ethyl 5-bromo-1-methyl-2-oxo-3-phenylmethoxypyridine-4-carboxylate |
InChI |
InChI=1S/C16H16BrNO4/c1-3-21-16(20)13-12(17)9-18(2)15(19)14(13)22-10-11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3 |
InChI Key |
IBPIUMIQJRBSGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)N(C=C1Br)C)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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